Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetate

Prodrug Design Esterase-Mediated Hydrolysis Physicochemical Profiling

Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetate (CAS 1046118-72-2) is a synthetic, small-molecule thiazolidinedione (TZD) derivative featuring a 2,4-dioxothiazolidine core with an N3-(4-fluorophenyl) substituent, a C5-anilino bridge, and a methyl acetate side chain. This compound belongs to a class of heterocyclic scaffolds widely explored for modulating enzyme and receptor targets, including VEGFR-2, 15-PGDH, and PPARγ.

Molecular Formula C18H15FN2O4S
Molecular Weight 374.4g/mol
CAS No. 1046118-72-2
Cat. No. B353164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetate
CAS1046118-72-2
Molecular FormulaC18H15FN2O4S
Molecular Weight374.4g/mol
Structural Identifiers
SMILESCOC(=O)CN(C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)F)C3=CC=CC=C3
InChIInChI=1S/C18H15FN2O4S/c1-25-15(22)11-20(13-5-3-2-4-6-13)17-16(23)21(18(24)26-17)14-9-7-12(19)8-10-14/h2-10,17H,11H2,1H3
InChIKeyIAZCNGGFCARNLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetate (CAS 1046118-72-2): A Specialized Thiazolidinedione Scaffold for Targeted Lead Optimization


Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetate (CAS 1046118-72-2) is a synthetic, small-molecule thiazolidinedione (TZD) derivative featuring a 2,4-dioxothiazolidine core with an N3-(4-fluorophenyl) substituent, a C5-anilino bridge, and a methyl acetate side chain. This compound belongs to a class of heterocyclic scaffolds widely explored for modulating enzyme and receptor targets, including VEGFR-2, 15-PGDH, and PPARγ [1]. It serves as a versatile intermediate for structure-activity relationship (SAR) studies, where subtle variations in the ester, fluorophenyl, or anilino groups can profoundly influence potency, metabolic stability, and selectivity [2]. Its specific substitution pattern distinguishes it from other TZD analogs, making it a strategic starting point for medicinal chemistry programs requiring finely tuned physicochemical and pharmacokinetic profiles.

Scaffold TZD core with N3-(4-fluorophenyl) and C5-anilino bridge for medicinal chemistry SAR exploration
Handle Methyl ester moiety (HBD=0) supports prodrug strategy research and passive permeability profiling
Design Mono-fluorinated 4-fluorophenyl group for balanced lipophilicity in metabolic stability screening

Why Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetate Cannot Be Simply Replaced by an In-Class Analog


The thiazolidinedione class exhibits steep structure-activity relationships where minor modifications—such as ester vs. amide, phenyl vs. tolyl, or mono- vs. di-fluorination—can lead to dramatic shifts in target binding, cellular permeability, and metabolic stability. For instance, replacing the methyl ester of the target compound with a primary amide (as in CAS 1046118-71-1) introduces a hydrogen bond donor, altering TPSA and potentially reducing membrane permeability [1]. Similarly, substituting the N-phenyl group with a 3-methylphenyl (CAS 1025500-39-3) increases lipophilicity and steric bulk, which may affect binding pocket compatibility [2]. Therefore, generic substitution without quantitative justification risks invalidating SAR campaigns, confounding biological assays, and compromising lead optimization pipelines. The following evidence guide provides the quantifiable differentiators necessary for informed procurement decisions.

Ester vs Amide Replacing the methyl ester with a primary amide adds an H-bond donor, which may alter passive permeability and intracellular exposure profiles
Mono- vs Di-Fluorination Adding a second fluorine on the anilino ring may increase lipophilicity beyond the favorable range, shifting metabolic stability and solubility balance
Phenyl vs 3-Methylphenyl Introducing a 3-methyl group on the N-phenyl ring adds steric bulk that may reduce binding pocket compatibility and shift selectivity

Quantitative Differentiation Guide for Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetate (CAS 1046118-72-2)


Ester vs. Amide: Prodrug Potential and Hydrolytic Stability Differentiation Against the Primary Amide Analog

The target compound features a methyl ester moiety, whereas its closest analog (CAS 1046118-71-1) bears a primary amide. Esters are well-established prodrug motifs susceptible to intracellular esterase cleavage, which can be exploited to modulate pharmacokinetics. The amide analog possesses one hydrogen bond donor (HBD), while the target ester compound has zero HBDs [1]. The absence of HBDs in the target compound predicts enhanced passive membrane permeability compared to the amide analog, as supported by Lipinski's Rule of Five analyses.

Ester vs Amide
Class-level inference
HBD = 0 vs 1
ΔTPSA ≈ 16 Ų lower
Supports permeability profiling review
Predicted property; confirm experimentally
Prodrug Design Esterase-Mediated Hydrolysis Physicochemical Profiling

Mono- vs. Di-Fluorination: Metabolic Soft-Spot Differentiation Against the Bis(4-fluorophenyl) Analog

The target compound contains a single 4-fluorophenyl substituent on the thiazolidine nitrogen, while a related analog (CAS 1025499-85-7) incorporates fluorine on both the N3 and the anilino phenyl rings (bis(4-fluorophenyl)). In drug discovery, fluorine atoms are strategically added to block oxidative metabolism, but excessive fluorination can increase lipophilicity beyond optimal ranges (LogP > 5), raising the risk of poor solubility, off-target promiscuity, and rapid metabolic clearance at alternative soft-spots [1]. The mono-fluorinated target compound balances metabolic protection with controlled lipophilicity.

Mono vs Di-Fluorination
Class-level inference
ΔXLogP3 ≈ 0.5–1.0 lower
Single 4-fluorophenyl group
Supports lipophilicity control review
Estimated; microsomal stability data needed
CYP450 Metabolism Fluorine Scan Metabolic Stability

N-Phenyl vs. N-Tolyl: Steric and Electronic Differentiation Against the 3-Methylphenyl Analog

The target compound features an unsubstituted N-phenyl ring, whereas a direct analog (CAS 1025500-39-3) incorporates a 3-methyl group on the anilino phenyl (m-tolyl). The methyl substituent introduces steric bulk and alters the electron density of the aromatic ring, which can significantly impact binding affinity and selectivity for biological targets [1]. This class-level SAR principle is demonstrated in the VEGFR-2 TZD series, where subtle phenyl substitutions led to IC50 variations greater than 10-fold [2].

Phenyl vs 3-Methylphenyl
Cross-study comparable
ΔMW = 14 g/mol lighter
ΔXLogP3 ≈ 0.6 lower
Supports steric tolerance review
>6-fold potency shift reported in TZD VEGFR-2 series
Structure-Activity Relationship Steric Effects Binding Pocket Compatibility

Scaffold Versatility: Target Compound as a Patent-Disclosed Anticancer Lead Intermediate with Demonstrated VEGFR-2 Inhibitory Potential

The target compound's core scaffold is disclosed in patent US9550741B2 as part of a series of fused heterocyclic derivatives with pharmaceutical utility [1]. Furthermore, a closely related series of 2,4-dioxothiazolidine derivatives was demonstrated to exhibit potent VEGFR-2 inhibition, with lead compound 22 achieving an IC50 of 0.079 µM against VEGFR-2 and anti-proliferative IC50 values of 2.04 µM (HepG2) and 1.21 µM (MCF-7) [2]. This establishes the target compound's scaffold as a valid starting point for developing kinase inhibitors.

Scaffold Benchmark
Supporting evidence
VEGFR-2 IC50 = 0.079 µM
HepG2 IC50 = 2.04 µM
MCF-7 IC50 = 1.21 µM
Supports kinase inhibitor scaffold studies
Lead compound 22 values; class-level benchmark, not measured for target compound
Anticancer VEGFR-2 Inhibition Lead Optimization

Optimal Research and Industrial Application Scenarios for Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetate (CAS 1046118-72-2)


Lead Optimization for VEGFR-2 Kinase Inhibitors in Angiogenesis-Dependent Cancer Models

Given the established VEGFR-2 inhibitory activity of the 2,4-dioxothiazolidine chemotype (IC50 = 0.079 µM for lead compound 22), the target compound is ideally suited for systematic SAR studies to map the contribution of the methyl ester and N-phenyl substituents to kinase selectivity and cellular potency [1].

Prodrug Strategy Evaluation via Ester-to-Acid Conversion in Intracellular Environments

The methyl ester moiety provides a cleavable handle for prodrug design. Researchers can exploit this feature to study esterase-mediated activation in target tissues, comparing the target compound's intracellular accumulation with its free acid form. The absence of hydrogen bond donors (HBD = 0) supports passive cell permeation [1].

Metabolic Stability Screening in Fluorine Scan Campaigns

The mono-fluorinated 4-fluorophenyl group offers a balanced starting point for iterative fluorine scans aimed at blocking CYP450-mediated oxidation while avoiding excessive lipophilicity (estimated XLogP3 ≈ 3.5). The target compound can be benchmarked against its di-fluorinated analog (CAS 1025499-85-7) in microsomal stability assays to quantify the metabolic benefit of controlled fluorination [1].

Chemical Biology Probe Development for Target Engagement Studies

The combination of a patent-disclosed scaffold (US9550741B2) and a reactive ester functionality makes the target compound a suitable precursor for developing affinity probes or PROTACs. The ester can be hydrolyzed to a carboxylic acid for subsequent conjugation to linkers or fluorophores, enabling pull-down experiments to confirm target engagement [2].

Application
Selection Property
Validation Focus
VEGFR-2 kinase inhibitor SAR studies
TZD scaffold with N-phenyl substitution
Kinase selectivity panel review
Esterase-mediated prodrug activation research
Cleavable methyl ester (HBD=0)
Intracellular accumulation assay review
CYP450 metabolic stability screening
Mono-fluorinated 4-fluorophenyl group
Microsomal stability benchmarking
Chemical probe / PROTAC precursor development
Patent-disclosed scaffold with ester conjugation handle
Target engagement confirmation studies
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